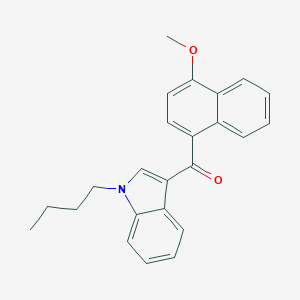
JWH 080
Vue d'ensemble
Description
JWH 080 est un cannabinoïde synthétique qui présente une affinité pour les deux types de récepteurs cannabinoïdes, le récepteur cannabinoïde de type 1 (CB1) central et le récepteur cannabinoïde de type 2 (CB2) périphérique. Il a été développé par John W. Huffman et son équipe de recherche à l'Université Clemson. Le composé est principalement utilisé à des fins médico-légales et de recherche et n'est pas destiné à la consommation humaine .
Applications De Recherche Scientifique
JWH 080 has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: Studied for its interactions with cannabinoid receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, although it is not approved for medical use.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for research purposes
Mécanisme D'action
Target of Action
JWH 080, also known as SEL385TU4Y or (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a synthetic cannabinoid . It primarily targets the central CB1 receptor and the peripheral CB2 receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . The activation of CB1 receptors in the central nervous system can lead to psychoactive effects .
Biochemical Pathways
For instance, activation of CB1 receptors has been associated with inhibition of adenylate cyclase and decreased cyclic adenosine monophosphate (cAMP) levels .
Pharmacokinetics
Research on similar synthetic cannabinoids suggests that they are often lipophilic, enabling them to cross biological membranes easily . They are typically metabolized by cytochrome P450 enzymes in the liver .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its interaction with cannabinoid receptors. Activation of CB1 receptors can lead to various effects, including altered mood and perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the stability of the compound. Additionally, individual factors, including a person’s metabolic rate and the presence of other substances in the body, can influence how this compound is metabolized and its overall effects .
Analyse Biochimique
Biochemical Properties
JWH 080 interacts with both the central CB1 receptor and the peripheral CB2 receptor . The binding affinity of this compound to these receptors is 5.6 nM and 2.2 nM respectively . The nature of these interactions is primarily through the binding of the compound to the active sites of these receptors, triggering a series of biochemical reactions.
Cellular Effects
It is known that the compound can initiate pathophysiological changes in many tissues which can be severe enough to damage the normal functionality of our body systems . The activation of CB1 and CB2 receptors by this compound can trigger many downstream signaling pathways, including oxidative stress, inflammation, and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the CB1 and CB2 receptors This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other biochemical reactions
Temporal Effects in Laboratory Settings
It is known that the compound has a high binding affinity to the CB1 and CB2 receptors , suggesting that it may have a rapid onset of action
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, adolescent mice acquired JWH-018 IVSA at the dose of 7.5 µg/kg/inf
Metabolic Pathways
The metabolic pathways of this compound involve monohydroxylation of the naphthalene ring system, the indole moiety, and the alkyl side chain . Other metabolic reactions include dihydroxylation, trihydroxylation, N-dealkylation, and carboxylation
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de JWH 080 implique la réaction de l'acide 1-butyl-1H-indole-3-carboxylique avec le chlorure de 4-méthoxy-1-naphtoyle. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane. Le produit résultant est ensuite purifié par des techniques chromatographiques .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, la garantie de la disponibilité de matières premières de haute pureté et la mise en œuvre de méthodes de purification efficaces pour atteindre la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
JWH 080 peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en alcools.
Substitution : Les noyaux aromatiques de this compound peuvent subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence pour les méthodes analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-SM) et la chromatographie liquide-spectrométrie de masse (LC-SM).
Biologie : Étudié pour ses interactions avec les récepteurs cannabinoïdes et ses effets potentiels sur les voies de signalisation cellulaire.
Médecine : Enquête sur ses effets thérapeutiques potentiels, bien qu'il ne soit pas approuvé pour un usage médical.
Industrie : Utilisé dans le développement de nouveaux cannabinoïdes synthétiques et de composés apparentés à des fins de recherche
Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Il agit comme un agoniste complet à ces récepteurs, imitant les effets des endocannabinoïdes naturels tels que l'anandamide. Cette liaison conduit à l'activation des voies de signalisation intracellulaires, entraînant divers effets physiologiques et pharmacologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
JWH 018 : Un autre cannabinoïde synthétique avec une structure similaire mais une longueur de chaîne alkyle différente.
JWH 019 : Similaire à JWH 018 mais avec un motif de substitution différent sur le noyau indole.
JWH 250 : Contient un groupe naphtoyle différent par rapport à JWH 080
Unicité
This compound est unique en raison de son motif de substitution spécifique et de sa forte affinité pour les récepteurs CB1 et CB2. Cela en fait un composé précieux pour étudier les effets des cannabinoïdes synthétiques sur le système endocannabinoïde .
Propriétés
IUPAC Name |
(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOAKRPGOLHODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441597 | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210179-44-5 | |
| Record name | JWH-080 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-080 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



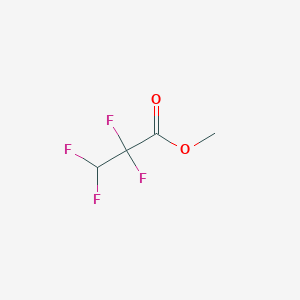
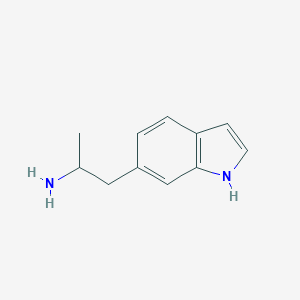
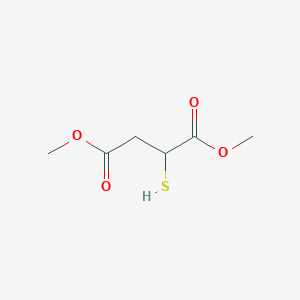
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
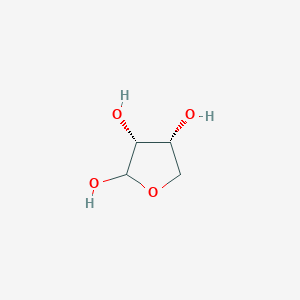

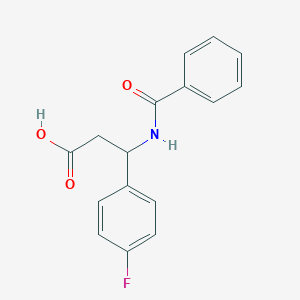
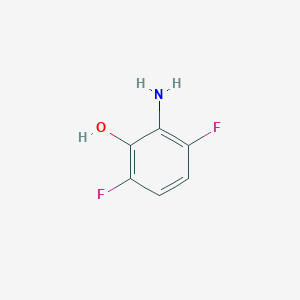
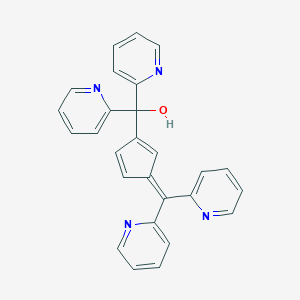

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)


